N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan and thiophene carboxyamide derivatives are an important class of heterocyclic organic compounds . The presence of the carboxamide scaffold in these compounds gives them a wide range of biological and medicinal activities .
Synthesis Analysis
Some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Their chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis
These compounds were prepared from acyl chlorides and heterocyclic amine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Scientific Research Applications
Chemical Synthesis and Reactivity
- Research on related furan and thiophene derivatives has shown that these compounds can be synthesized through various methods and have interesting reactivities. For instance, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole were explored, highlighting the potential of furan derivatives in organic synthesis through coupling and electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Bioisosteric Replacements in Drug Design
- Studies on bioisosteric replacements, such as replacing a phenyl ring with heterocyclic counterparts like furan or thiophene, have shown to influence the biological activity of compounds. This approach is utilized to enhance properties such as analgesic activity, showcasing the relevance of furan and thiophene derivatives in medicinal chemistry (Ukrainets, Mospanova, & Davidenko, 2016).
Antimicrobial Activity
- The design and synthesis of new furan/thiophene-1,3-benzothiazin-4-one hybrids have been investigated for their antimicrobial properties. This highlights the potential application of such compounds in developing new antimicrobial agents (Popiołek, Biernasiuk, & Malm, 2016).
Photophysical Properties and Applications
- Phenothiazine derivatives with furan and thiophene linkers were synthesized and used in dye-sensitized solar cells, indicating the potential of these heterocyclic systems in improving the performance of photovoltaic devices. This suggests a possible application of N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide in materials science or energy-related research (Kim et al., 2011).
Mechanism of Action
Target of Action
It is known that many compounds with an indole nucleus, which is structurally similar to the furan and thiophene rings in the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These interactions can lead to changes in the conformation or function of the target, which can result in a variety of biological effects .
Biochemical Pathways
Based on the wide range of biological activities associated with similar compounds, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-23-18-9-3-8-17(19(18)24-2)20(22)21(14-15-6-4-12-25-15)11-10-16-7-5-13-26-16/h3-9,12-13H,10-11,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWKPLNJDLXIGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.